![molecular formula C21H21F2N3O7 B1679054 Posizolid CAS No. 252260-02-9](/img/structure/B1679054.png)
Posizolid
Vue d'ensemble
Description
Posizolid est un antibiotique oxazolidinone développé par AstraZeneca pour le traitement des infections bactériennes. Il est connu pour son activité puissante contre les bactéries Gram-positives, y compris les souches multi-résistantes . This compound appartient à une classe d'antibiotiques qui inhibent la synthèse des protéines bactériennes, ce qui en fait un outil précieux pour lutter contre les infections bactériennes .
Méthodes De Préparation
La synthèse de Posizolid implique plusieurs étapes, commençant par la préparation du noyau oxazolidinone. La voie de synthèse comprend généralement la réaction d'un isocyanate de phényle substitué avec un aminoalcool pour former le cycle oxazolidinone . Les méthodes de production industrielle peuvent impliquer l'optimisation des conditions de réaction telles que la température, la pression et l'utilisation de catalyseurs pour augmenter le rendement et la pureté .
Analyse Des Réactions Chimiques
Posizolid subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur this compound, modifiant son activité.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
This compound a été largement étudié pour ses applications dans divers domaines :
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement la synthèse des protéines bactériennes. Il se lie à l'ARN ribosomal 23S de la sous-unité 50S, empêchant la formation d'un complexe d'initiation 70S fonctionnel, qui est essentiel à la traduction bactérienne . Cette inhibition arrête efficacement la croissance et la réplication bactériennes .
Applications De Recherche Scientifique
Antibacterial Activity
Posizolid has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. Research indicates that it maintains efficacy against strains resistant to other classes of antibiotics, such as vancomycin-resistant enterococci and methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies show that this compound can inhibit up to 98% of tested Gram-positive bacteria at a concentration of 2 mg/L .
Table 1: Antibacterial Efficacy of this compound Against Resistant Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Methicillin-resistant Staphylococcus aureus (MRSA) | < 2 μg/mL |
Vancomycin-resistant Enterococcus faecalis (VRE) | < 4 μg/mL |
Penicillin-resistant Streptococcus pneumoniae (PRSP) | < 2 μg/mL |
Clinical Applications
This compound has been primarily explored for its potential in treating serious infections caused by resistant Gram-positive bacteria. Although its development was halted by AstraZeneca due to insufficient clinical trial outcomes, its research contributes significantly to ongoing studies in antibiotic resistance and the development of new antimicrobial agents.
Treatment of Tuberculosis
One notable application is in the treatment of tuberculosis (TB). This compound has shown activity against clinical drug-resistant Mycobacterium tuberculosis isolates in vitro, albeit with a MIC90 that is two-fold higher than that of linezolid . The compound's ability to target multi-drug resistant strains makes it a candidate for further investigation in TB treatment protocols.
Combination Therapies
Research also suggests that this compound may enhance treatment efficacy when used in combination with other antibiotics. Studies are being conducted to evaluate how this compound interacts with drugs like linezolid and whether these combinations can produce synergistic effects against bacterial infections .
Case Studies and Research Findings
Several studies have documented the effectiveness and potential applications of this compound:
- Study on MRSA : A study by Zhan et al. (2014) demonstrated this compound's effectiveness against MRSA strains, showing lower MIC values compared to traditional treatments.
- In Vitro Studies : Research conducted by Liu et al. (2016) focused on this compound's interaction with the ribosome, providing insights into its binding mechanisms and potential improvements in antibiotic design.
- Clinical Trials : Although clinical trials were limited due to halted development, preliminary results indicated that this compound could be effective against serious infections where traditional antibiotics fail .
Mécanisme D'action
Posizolid exerts its effects by selectively inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is essential for bacterial translation . This inhibition effectively halts bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Posizolid est comparé à d'autres oxazolidinones comme la Linezolide, la Sutezolide, la Tedizolide et la Delpazolide . Bien que tous ces composés partagent un mécanisme d'action similaire, this compound est connu pour son activité accrue contre certaines souches bactériennes résistantes . Contrairement à la Linezolide, this compound a montré des résultats prometteurs dans le traitement de la tuberculose, ce qui le rend unique parmi ses pairs .
Des composés similaires comprennent :
Linezolide : La première oxazolidinone approuvée pour une utilisation clinique, efficace contre les bactéries Gram-positives.
Sutezolide : Connu pour son activité puissante contre Mycobacterium tuberculosis.
Tedizolide : Une oxazolidinone plus récente avec des propriétés pharmacocinétiques améliorées.
Activité Biologique
Posizolid, also known as AZD2563, is a novel antibiotic belonging to the oxazolidinone class. It has been developed primarily for the treatment of infections caused by Gram-positive bacteria, including multidrug-resistant strains. This compound exhibits a unique mechanism of action that involves the inhibition of bacterial protein synthesis.
This compound selectively binds to the 50S subunit of the bacterial ribosome, specifically targeting the 23S rRNA. This binding prevents the formation of the functional 70S initiation complex, which is critical for bacterial translation and protein synthesis. Unlike other protein synthesis inhibitors, this compound retains efficacy against bacteria that have developed resistance to other antibiotics, making it a valuable option in treating resistant infections .
Antibacterial Efficacy
This compound has demonstrated potent antibacterial activity against a wide range of Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus (MSSA) | ≤ 0.5 |
Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 - 1.0 |
Enterococcus faecalis | ≤ 1.0 |
Streptococcus pneumoniae | ≤ 1.0 |
Linezolid-resistant strains | 0.125 - 2.0 |
These results indicate that this compound is significantly more effective than some existing treatments, including Linezolid, particularly against resistant strains .
Case Studies
Case Study 1: Efficacy in Clinical Isolates
A study assessed the in vitro activity of this compound against clinical isolates from patients with complicated skin and skin structure infections. The results showed that this compound had a higher potency compared to Linezolid, with MIC values consistently lower across various resistant strains .
Case Study 2: Biofilm Formation
Research has indicated that this compound exhibits significant efficacy in inhibiting biofilm formation in vitro and in vivo. In a murine model of catheter-associated infection, this compound reduced biofilm mass by over 50% compared to control treatments . This property is particularly important as biofilms are known to confer resistance to conventional antibiotic therapies.
Pharmacodynamics and Resistance
This compound's pharmacodynamics reveal that it has low susceptibility to resistance mechanisms commonly observed with other antibiotics. While rare cases of resistance due to mutations in the 23S rRNA have been documented, these instances are significantly less frequent compared to other antibiotic classes .
Adverse Effects
The safety profile of this compound appears favorable, with limited cytotoxicity observed in various human cell lines at therapeutic concentrations. However, ongoing studies are required to fully elucidate its long-term safety and potential adverse effects .
Propriétés
IUPAC Name |
(5R)-3-[4-[1-[(2S)-2,3-dihydroxypropanoyl]-3,6-dihydro-2H-pyridin-4-yl]-3,5-difluorophenyl]-5-(1,2-oxazol-3-yloxymethyl)-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O7/c22-15-7-13(26-9-14(33-21(26)30)11-31-18-3-6-32-24-18)8-16(23)19(15)12-1-4-25(5-2-12)20(29)17(28)10-27/h1,3,6-8,14,17,27-28H,2,4-5,9-11H2/t14-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUJYEUPIIJJOS-PBHICJAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=C(C=C(C=C2F)N3CC(OC3=O)COC4=NOC=C4)F)C(=O)C(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC=C1C2=C(C=C(C=C2F)N3C[C@@H](OC3=O)COC4=NOC=C4)F)C(=O)[C@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870284 | |
Record name | Posizolid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
AZD2563 selectively inhibits bacterial protein synthesis through binding to sites on the bacterial ribosome and prevents the formation of a functional 70S-initiation complex. Specifically, AZD2563 binds to a site on the bacterial 23S ribosomal RNA of the 50S subunit and prevents the formation of a functional 70S initiation complex, which is an essential component of the bacterial translation process. | |
Record name | Posizolid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04850 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
252260-02-9, 252260-06-3 | |
Record name | Posizolid [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252260029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Posizolid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04850 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Posizolid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5R)-3-[4-[1-[(2S)-2,3-dihydroxypropanoyl]-3,6-dihydro-2H-pyridin-4-yl]-3,5-difluoro-phenyl]-5-(isoxazol-3-yloxymethyl)oxazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | POSIZOLID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82V2M8K24R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.